Naphthocyanidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

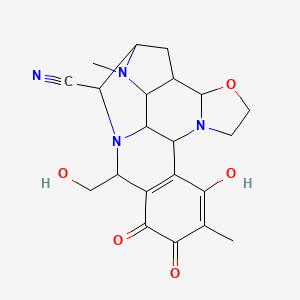

Naphthocyanidine, also known as this compound, is a useful research compound. Its molecular formula is C21H24N4O5 and its molecular weight is 412.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Biomedical Imaging

Optoacoustic Imaging

Naphthocyanidine, particularly silicon naphthalocyanine (SiNc), has shown promise as a contrast agent in optoacoustic imaging. In studies involving tumor models in mice, SiNc demonstrated superior optoacoustic signal generation compared to traditional agents like Indocyanine Green (ICG). The ability of SiNc to generate photoacoustic signals allows for enhanced visualization of tumor biodistribution and perfusion parameters in real time. This capability is crucial for monitoring therapeutic responses and understanding drug delivery mechanisms .

Theranostics

The dual functionality of this compound compounds in imaging and therapy positions them as ideal candidates for theranostic applications. By enabling real-time monitoring of photochemical reactions within tissues, these compounds can facilitate targeted phototherapy for cancer treatment. The generation of reactive oxygen species (ROS) upon light activation opens avenues for photodynamic therapy, where localized treatment can enhance the efficacy of cancer treatments while minimizing systemic side effects .

Anticancer Applications

This compound derivatives have been investigated for their anticancer properties. Their mechanisms include:

- Induction of Apoptosis : this compound compounds can trigger programmed cell death in cancer cells by targeting specific molecular pathways involved in cell survival and proliferation.

- Inhibition of Tumor Growth : These compounds have demonstrated the ability to inhibit critical cellular processes required for tumor growth, making them viable candidates for developing new anticancer drugs .

Antimicrobial Properties

Recent studies have highlighted the antibacterial potential of this compound derivatives. They exhibit diverse mechanisms of action against bacterial cells, such as:

- Disruption of Protein Synthesis : this compound derivatives interfere with the synthesis of essential proteins in bacteria.

- Modulation of Redox Processes : These compounds can alter redox states within bacterial cells, leading to oxidative stress and cell death .

Photothermal Therapy

This compound's ability to absorb near-infrared light makes it suitable for photothermal therapy. Upon light exposure, these compounds can convert light into heat, selectively destroying cancerous tissues while sparing surrounding healthy cells. This method is particularly advantageous due to its minimally invasive nature and precision .

Corrosion Inhibition

Beyond biomedical applications, this compound derivatives have been explored as corrosion inhibitors in various industrial settings. Their effectiveness in preventing metal corrosion has been attributed to their ability to form protective layers on metal surfaces, thus enhancing material longevity .

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Biomedical Imaging | Utilization as a contrast agent in optoacoustic imaging | Enhanced visualization and monitoring |

| Theranostics | Combination of therapeutic and diagnostic functions | Real-time monitoring during therapy |

| Anticancer Applications | Induction of apoptosis and inhibition of tumor growth | Potential new cancer treatments |

| Antimicrobial Properties | Disruption of protein synthesis and modulation of redox processes | Effective against multidrug-resistant bacteria |

| Photothermal Therapy | Conversion of light into heat to destroy cancer cells | Minimally invasive treatment |

| Corrosion Inhibition | Prevention of metal corrosion through protective layer formation | Increased material durability |

Case Studies

-

Silicon Naphthalocyanine in Tumor Imaging

A study demonstrated that SiNc provided superior optoacoustic signals compared to ICG in mouse tumor models, revealing its potential as a new standard for imaging agents in cancer diagnostics . -

Antibacterial Activity Assessment

Research on this compound derivatives indicated significant antibacterial activity against various strains, showcasing their potential as novel therapeutic agents against infections caused by resistant bacteria .

Propriétés

Numéro CAS |

82475-12-5 |

|---|---|

Formule moléculaire |

C21H24N4O5 |

Poids moléculaire |

412.4 g/mol |

Nom IUPAC |

11-hydroxy-16-(hydroxymethyl)-12,20-dimethyl-13,14-dioxo-5-oxa-8,17,20-triazahexacyclo[15.3.1.03,19.04,8.09,18.010,15]henicosa-10(15),11-diene-21-carbonitrile |

InChI |

InChI=1S/C21H24N4O5/c1-8-18(27)14-13(20(29)19(8)28)12(7-26)25-11(6-22)10-5-9-15(23(10)2)17(25)16(14)24-3-4-30-21(9)24/h9-12,15-17,21,26-27H,3-5,7H2,1-2H3 |

Clé InChI |

PZYXVNVEFYXAKL-UHFFFAOYSA-N |

SMILES |

CC1=C(C2=C(C(N3C(C4CC5C(C3C2N6C5OCC6)N4C)C#N)CO)C(=O)C1=O)O |

SMILES canonique |

CC1=C(C2=C(C(N3C(C4CC5C(C3C2N6C5OCC6)N4C)C#N)CO)C(=O)C1=O)O |

Synonymes |

naphthocyanidine |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.